XA-E

Antiviral Zika Virus Target Selectivity

Researchers requiring a chalcone probe that inhibits ZIKV NS2B-NS3 protease without confounding RdRp activity require XA-E. Generic substitution with Xanthoangelol (XA) introduces dual-target engagement, compromising assay specificity. - Selectively inhibits ZIKV NS2B-NS3 protease; lacks RdRp allosteric site inhibition (vs. XA IC₅₀ 6.9 µM). - Demonstrates superior NF-κB pathway suppression (IC₅₀ 1.2 µM), 4.7-fold more potent than Xanthoangelol F. - Inhibits PTP1B with an IC₅₀ of 1.43 µg/mL, providing 2.8-fold greater potency than Xanthoangelol D.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 132998-84-6
Cat. No. B12408668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXA-E
CAS132998-84-6
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO
InChIInChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+
InChIKeyAJERVVHSERWGFL-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XA-E Identity and Antiviral Activity Profile


XA-E (synonym: Xanthoangelol E; UNII: 6TIJ704AEZ) is a prenylated chalcone flavonoid with the molecular formula C₂₁H₂₂O₆ and a molecular weight of 370.4 g/mol . It is isolated and purified from methanol-ethyl acetate extracts of Angelica keiskei Koidzumi (Ashitaba) . As a member of the 3-prenylated chalcone structural class, XA-E is characterized by the presence of a C5-isoprenoid (prenyl) unit at the 3-position of the chalcone scaffold, along with a distinctive hydroperoxy (-OOH) functional group [1]. This specific structural motif differentiates XA-E from other chalcones within the A. keiskei exudate and is foundational to its distinct bioactivity profile, most notably its anti-Zika virus (anti-ZIKV) activity, which has been quantified with an IC₅₀ value of 22.0 µM in Vero cell-based assays [2].

Probe specificity ZIKV NS2B-NS3 protease-selective pathway studies
Structural class 3‑prenylated chalcone with hydroperoxy pharmacophore
Natural source Isolated from Angelica keiskei (Ashitaba) exudate

XA-E Structural Specificity and Substitution Validity


Substituting XA-E with other chalcones from A. keiskei—such as Xanthoangelol (XA), 4-Hydroxyderricin (4HD), Xanthoangelol D, or Xanthoangelol F—is not scientifically valid due to the highly specific structure-activity relationships (SAR) governing this class of molecules [1]. The presence of a unique hydroperoxy (-OOH) group on the prenyl side chain of XA-E fundamentally alters its interaction with biological targets compared to analogs lacking this moiety [2]. Empirical evidence demonstrates that this structural divergence translates into distinct target engagement profiles: in direct comparative enzymatic assays, XA-E and XA exhibit differential inhibition of the ZIKV replication machinery, with XA-E lacking activity against the viral RNA-dependent RNA polymerase (RdRp) allosteric site, whereas XA inhibits this target with an IC₅₀ of 6.9 µM [3]. Furthermore, XA-E's anti-inflammatory potency, as measured by inhibition of NF-κB-mediated inflammatory responses, significantly exceeds that of its close structural relatives Xanthoangelol D and F, confirming that even minor modifications in the chalcone side chain produce non-interchangeable pharmacological outcomes [4]. Therefore, generic substitution without experimental validation would introduce uncontrolled variables that compromise data reproducibility and scientific interpretation.

Hydroperoxy group absence

XA and 4HD lack the -OOH moiety; target engagement profiles differ markedly. Reported RdRp inhibition by XA may not transfer.

NF-κB potency gap

Xanthoangelol D and F show lower reported NF-κB inhibition; potency differences may alter pathway-response interpretation.

PTP1B inhibitor ranking

Xanthoangelol D and 4HD exhibit weaker PTP1B inhibition in the same assay panel; direct substitution may reduce target engagement.

XA-E Quantitative Comparator Evidence


ZIKV NS2B-NS3 Protease Selectivity vs. XA and 4HD

XA-E differentiates from its close chalcone analogs Xanthoangelol (XA) and 4-Hydroxyderricin (4HD) through distinct target engagement profiles within the ZIKV replication machinery. Enzymatic and kinetic assays demonstrated that while XA-E, XA, and 4HD all inhibit the ZIKV NS2B-NS3 protease allosteric site with IC₅₀ values ranging from 18 to 50 µM, only XA inhibited the NS5 RNA-dependent RNA polymerase (RdRp) allosteric site (IC₅₀ = 6.9 µM); neither 4HD nor XA-E exhibited detectable RdRp inhibition [1]. In whole-cell antiviral assays using Vero cells, XA-E displayed an EC₅₀ of 22.0 µM, which, while higher than 4HD's EC₅₀ of 6.6 µM, was substantially more potent than XA, which showed relatively weak activity in this cellular context [2]. This profile—protease inhibition without RdRp engagement—positions XA-E as a more target-selective probe than XA for mechanistic studies focused specifically on NS2B-NS3 protease-mediated antiviral effects.

Target selectivity
Head-to-head
XA‑E No detectable RdRp inhibition
XA RdRp IC₅₀ 6.9 µM
Supports NS2B‑NS3 protease mechanistic studies
Vero cell EC₅₀ 22.0 µM; 4HD EC₅₀ 6.6 µM
Antiviral Zika Virus Target Selectivity NS2B-NS3 Protease RdRp

NF-κB Inhibition: Superior Potency Over Xanthoangelol D and F

XA-E exhibits markedly enhanced anti-inflammatory potency compared to its structural analogs Xanthoangelol D and F, a difference directly attributable to its unique hydroperoxy (-OOH) substituted side chain. In comparative studies evaluating inhibition of NF-κB-mediated inflammatory responses, XA-E demonstrated an IC₅₀ of 1.2 ± 0.4 µM, which is approximately 40-fold more potent than Xanthoangelol F (IC₅₀ = 5.6 µM) and significantly superior to Xanthoangelol D [1]. This quantitative superiority establishes XA-E as the most potent anti-inflammatory chalcone within this structurally related series from A. keiskei [2]. The presence of the -OOH group is considered the critical structural determinant conferring this enhanced activity, providing a clear SAR-based rationale for selecting XA-E over less potent analogs in inflammation research [3].

NF-κB inhibition
Reported
IC₅₀ 1.2 ± 0.4 µM
Supports NF-κB pathway‑response interpretation
~4.7‑fold higher potency vs. Xanthoangelol F (5.6 µM)
Anti-inflammatory NF-κB TNF-α Chalcone SAR

PTP1B Inhibition vs. Xanthoangelol D and 4HD

In a comprehensive, head-to-head comparative evaluation of 22 compounds isolated from A. keiskei stems against protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity, XA-E demonstrated quantitatively superior inhibitory activity relative to its immediate structural analogs Xanthoangelol D and 4-Hydroxyderricin [1]. The IC₅₀ values determined were: XA-E = 1.43 µg/mL, Xanthoangelol D = 3.97 µg/mL, and 4-Hydroxyderricin = 2.47 µg/mL [2]. This represents a 2.8-fold potency advantage for XA-E over Xanthoangelol D and a 1.7-fold advantage over 4-Hydroxyderricin within the identical experimental system. Among the six chalcones evaluated in this panel, XA-E ranked as the second most potent inhibitor overall, surpassed only by Xanthoangelol K (IC₅₀ = 0.82 µg/mL) [3].

PTP1B inhibition
Head-to-head
IC₅₀ 1.43 µg/mL
Supports PTP1B enzyme inhibition context
2.8‑fold more potent than Xanthoangelol D (3.97 µg/mL)
PTP1B Diabetes Metabolic Disease Enzyme Inhibition

XA-E Application Scenarios


ZIKV Protease-Selective Mechanistic Studies

Researchers requiring a chemical probe that selectively interrogates ZIKV NS2B-NS3 protease function without confounding activity at the viral RNA-dependent RNA polymerase (RdRp) should prioritize XA-E over Xanthoangelol (XA). Direct comparative enzymatic data confirm that XA-E lacks detectable RdRp allosteric site inhibition, whereas XA inhibits this target with an IC₅₀ of 6.9 µM [1]. This target selectivity profile makes XA-E uniquely suited for experiments designed to isolate protease-dependent antiviral mechanisms, as any observed phenotypic effects in cellular assays can be attributed specifically to NS2B-NS3 protease modulation rather than to dual-target engagement [2].

Cellular NF-κB Inhibition Studies

For studies investigating NF-κB-mediated inflammatory signaling where achieving robust pathway suppression is paramount, XA-E represents the optimal chalcone selection from the A. keiskei-derived series. With an IC₅₀ of 1.2 µM, XA-E is approximately 4.7-fold more potent than its closest comparator Xanthoangelol F (IC₅₀ = 5.6 µM) and markedly superior to Xanthoangelol D [1]. This potency advantage reduces the compound concentration required to achieve biologically meaningful NF-κB inhibition, minimizing potential off-target effects and solvent toxicity in cell-based assays [2].

PTP1B Inhibition for Metabolic Disease Research

Investigators studying PTP1B as a therapeutic target for type 2 diabetes, obesity, or related metabolic disorders should select XA-E over the structurally similar alternatives Xanthoangelol D or 4-Hydroxyderricin. Direct comparative data from a single experimental panel demonstrate that XA-E (IC₅₀ = 1.43 µg/mL) provides 2.8-fold greater potency than Xanthoangelol D (IC₅₀ = 3.97 µg/mL) and 1.7-fold greater potency than 4-Hydroxyderricin (IC₅₀ = 2.47 µg/mL) in inhibiting PTP1B enzymatic activity [1]. This quantitative superiority ensures that target engagement thresholds can be achieved at lower compound concentrations, a critical consideration for downstream in vivo studies where dosing constraints may limit achievable exposure [2].

SAR Studies of the Hydroperoxy (-OOH) Pharmacophore

XA-E serves as the essential reference compound for SAR investigations focused on understanding the contribution of the hydroperoxy (-OOH) functional group to chalcone bioactivity. As the only member of the A. keiskei chalcone series bearing this distinctive oxidation state on the prenyl side chain, XA-E provides a unique chemical scaffold for probing how this moiety influences target binding, cellular permeability, and metabolic stability relative to analogs lacking the -OOH group, such as Xanthoangelol, 4-Hydroxyderricin, and Xanthoangelol D [1]. The differential activity profiles documented across multiple target classes (anti-ZIKV, anti-inflammatory, PTP1B inhibition) provide a rich comparative dataset for mapping SAR relationships [2].

Application
Selection Property
Validation Focus
ZIKV NS2B‑NS3 protease pathway studies
Protease selectivity over RdRp
NS2B‑NS3 protease endpoint validation
NF-κB signaling pathway research
Reported higher potency vs. chalcone analogs
NF-κB activation endpoint review
PTP1B target engagement studies
Reported potency advantage in chalcone panel
PTP1B enzymatic assay context
Hydroperoxy pharmacophore SAR studies
Unique -OOH oxidation state
Target binding and permeability profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for XA-E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.